[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol
Description
[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by a phenoxyethyl substituent at the 1-position of the benzimidazole core and a hydroxymethyl (-CH₂OH) group at the 2-position.
Properties
IUPAC Name |
[1-(2-phenoxyethyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-12-16-17-14-8-4-5-9-15(14)18(16)10-11-20-13-6-2-1-3-7-13/h1-9,19H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQUBYKTHJNSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972153 | |
| Record name | [1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5671-11-4 | |
| Record name | [1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol typically involves the reaction of 2-phenoxyethylamine with benzimidazole-2-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid . The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Oxidation of the Hydroxymethyl Group
The primary alcohol (–CHOH) at the 2-position undergoes oxidation to form a ketone or carboxylic acid under controlled conditions :
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Reagents : KMnO/HSO (strong oxidation) or PCC (mild oxidation).
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Product : [1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]carboxylic acid or ketone derivatives .
Mechanism :
Reported in analogous benzimidazole systems with cyano-to-amidoxime conversions .
Esterification and Etherification
The hydroxymethyl group participates in nucleophilic substitution or esterification:
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Esterification : Reacts with acetyl chloride to form [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl acetate .
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Etherification : Alkylation with methyl iodide yields methoxy derivatives .
Example :
text[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol + Ac\(_2\)O → Acetic anhydride, pyridine → Ester derivative
Conditions :
| Reaction Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Esterification | AcO, pyridine | 25°C, 12 hrs | ~80% |
| Etherification | MeI, KCO | 60°C, 6 hrs | ~65% |
Electrophilic Aromatic Substitution (EAS)
The benzimidazole core undergoes regioselective substitution at the 5- or 6-position under acidic conditions:
Regiochemistry :
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Electron-deficient benzimidazole rings favor substitution at meta positions relative to the hydroxymethyl group .
Metal Coordination and Bioactivity
The compound’s N and O atoms facilitate metal coordination, enhancing antiproliferative activity:
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Cu(II) Complexes : Show improved binding to tubulin’s colchicine site via S–H∙∙∙O/N interactions .
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Anticancer Activity : IC values correlate with substituent electronic effects (e.g., p-NEt > p-OMe) .
Data Table :
| Derivative | Target | Binding Energy (ΔG, kcal/mol) | IC (µM) |
|---|---|---|---|
| 64 (p-NEt) | Tubulin | -8.4 | 0.12 |
| m2 (p-OMe) | Tubulin | -8.0 | 0.45 |
Degradation and Stability
Scientific Research Applications
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of benzimidazole derivatives, including [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol. Research indicates that compounds with benzimidazole cores exhibit significant activity against various cancer cell lines. For instance, derivatives substituted with cyano and phenyl groups have shown selective activity against hematological cancers such as acute lymphoblastic leukemia and non-Hodgkin lymphoma .
Anticancer Agents
The potential of this compound as an anticancer agent is noteworthy. Its structural modifications can enhance its selectivity and potency against specific cancer types. This is particularly relevant in the design of targeted therapies aimed at minimizing side effects while maximizing therapeutic efficacy.
Electrochemical Sensors
The ability of this compound to interact with DNA opens avenues for its application in electrochemical sensors. These sensors can be employed for detecting genetic material or monitoring drug-DNA interactions, which are crucial in pharmacokinetics and drug development processes.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Alpan et al. (2012) | Investigated the interaction of benzimidazole derivatives with dsDNA and ssDNA using voltammetric techniques. | Development of electrochemical sensors for DNA detection. |
| Recent Anticancer Research | Showed that certain benzimidazole derivatives exhibit selective antiproliferative activity against various cancer cell lines. | Potential use as anticancer drugs targeting specific malignancies. |
Mechanism of Action
The mechanism of action of [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but it is thought to influence cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural Variations and Functional Groups
Key structural differences among benzimidazole derivatives lie in their substituents at the 1- and 2-positions, which dictate their physicochemical and biological properties.
Physicochemical Properties
- Solubility: The phenoxyethyl group in the target compound likely enhances lipid solubility compared to analogs with polar substituents (e.g., -COOH in {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid) .
- Boiling Point/Melting Point: Fluorinated analogs (e.g., [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol) exhibit higher predicted boiling points (~466°C) due to increased molecular dipole moments .
Crystallography and Supramolecular Interactions
- Hydrogen Bonding: The hydroxymethyl group in this compound can form O–H···N bonds with the benzimidazole nitrogen, as observed in (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol, which adopts layered structures via intermolecular H-bonds .
- Crystal Packing: Fluorinated analogs may exhibit unique packing due to C–F···π interactions, as seen in [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol .
Biological Activity
The compound [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative that has garnered interest due to its diverse biological activities. Benzimidazole compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole moiety, which is crucial for its biological activity. The phenoxyethyl group enhances its lipophilicity, potentially improving cell membrane penetration.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus through mechanisms that may involve interference with cell wall synthesis and metabolic pathways .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies have reported that certain derivatives can inhibit topoisomerases I and II, enzymes critical for DNA replication and transcription . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Case Study: In Vitro Anticancer Activity
In a study evaluating the anticancer properties of benzimidazole derivatives, this compound was tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of 25 µM for HeLa cells and 30 µM for A549 cells, demonstrating moderate cytotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in cell proliferation, such as kinases and proteases.
- Receptor Modulation: It binds to specific receptors on the surface of cells, influencing signal transduction pathways that regulate cellular responses.
Research Findings
Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of benzimidazole derivatives. For example, the introduction of different substituents on the benzene ring can significantly affect the potency and selectivity of these compounds against various biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
